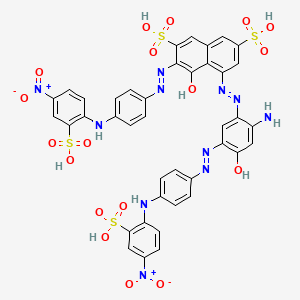
Benzenesulfonic acid, 2,5-dichloro-4-((4-(diethylamino)-2,5-dimethoxyphenyl)azo)-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 2,5-dichloro-4-((4-(diethylamino)-2,5-dimethoxyphenyl)azo)-, sodium salt is a complex organic compound. It is characterized by the presence of a benzenesulfonic acid group, two chlorine atoms, and an azo linkage to a diethylamino-dimethoxyphenyl group. This compound is often used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2,5-dichloro-4-((4-(diethylamino)-2,5-dimethoxyphenyl)azo)-, sodium salt typically involves the diazotization of 2,5-dichloroaniline followed by azo coupling with 4-(diethylamino)-2,5-dimethoxybenzene. The reaction is carried out in an acidic medium, often using hydrochloric acid, and the resulting azo compound is then sulfonated using sulfuric acid to introduce the benzenesulfonic acid group. The final step involves neutralizing the sulfonic acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 2,5-dichloro-4-((4-(diethylamino)-2,5-dimethoxyphenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 2,5-dichloro-4-((4-(diethylamino)-2,5-dimethoxyphenyl)azo)-, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments.
Mecanismo De Acción
The compound exerts its effects primarily through its azo linkage and sulfonic acid group. The azo group can participate in electron transfer reactions, while the sulfonic acid group enhances the compound’s solubility in water. These properties make it useful in various chemical and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonic acid, 4-methyl-
- Benzenesulfonic acid, 2,5-dichloro-4-((4-(ethyl(phenylmethyl)amino)phenyl)azo)-, sodium salt
Uniqueness
Benzenesulfonic acid, 2,5-dichloro-4-((4-(diethylamino)-2,5-dimethoxyphenyl)azo)-, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly valuable in applications requiring specific dyeing and staining characteristics.
Propiedades
Número CAS |
94782-52-2 |
|---|---|
Fórmula molecular |
C18H20Cl2N3NaO5S |
Peso molecular |
484.3 g/mol |
Nombre IUPAC |
sodium;2,5-dichloro-4-[[4-(diethylamino)-2,5-dimethoxyphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H21Cl2N3O5S.Na/c1-5-23(6-2)15-10-16(27-3)14(9-17(15)28-4)22-21-13-7-12(20)18(8-11(13)19)29(24,25)26;/h7-10H,5-6H2,1-4H3,(H,24,25,26);/q;+1/p-1 |
Clave InChI |
URZKRGOYEVENMI-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C1=C(C=C(C(=C1)OC)N=NC2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)OC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















